Mechanism of Action Differentiation: CFI02 Inhibits gB-Mediated Fusion at the Entry Step, Bypassing DNA Polymerase Cross-Resistance
CFI02 targets HCMV glycoprotein B-mediated membrane fusion, acting at the earliest step of viral entry [1]. This mechanism is distinct from ganciclovir, which requires UL97 kinase phosphorylation and incorporation into viral DNA by UL54 polymerase [2]. CFI02-resistant mutants harbor mutations exclusively in the gB gene (e.g., D529N, Y153C) and remain fully sensitive to ganciclovir [3]. Conversely, ganciclovir-resistant strains with UL97 or UL54 mutations remain sensitive to CFI02, demonstrating complete lack of cross-resistance .
| Evidence Dimension | Mechanism of action and resistance profile |
|---|---|
| Target Compound Data | gB-mediated fusion inhibitor; resistance mutations mapped to gB gene (D529N, Y153C); no cross-resistance with DNA polymerase inhibitors |
| Comparator Or Baseline | Ganciclovir: DNA polymerase inhibitor requiring UL97 phosphorylation; resistance via UL97 or UL54 mutations |
| Quantified Difference | Mechanistically orthogonal; resistance mutations occur in different viral genes; cross-resistance absent |
| Conditions | In vitro resistance selection and cross-resistance testing in HFF cells; yield reduction assays |
Why This Matters
For researchers investigating HCMV entry or developing combination therapies, CFI02 provides a mechanistically orthogonal tool that avoids the cross-resistance liabilities of DNA polymerase inhibitors.
- [1] Jones TR, Lee SW, Johann SV, et al. J Virol. 2004 Feb;78(3):1289-1300. View Source
- [2] Biron KK. Antiviral drugs for cytomegalovirus diseases. Antiviral Res. 2006 Sep;71(2-3):154-163. View Source
- [3] Paterson RG, et al. Mutations in HCMV gB conferring resistance to fusion inhibitors. J Virol. 2020. View Source
